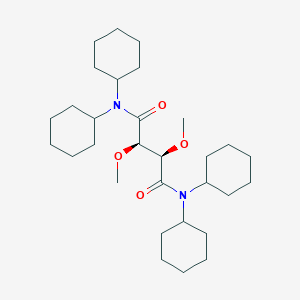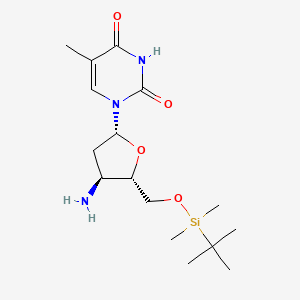
ethyl 2-pentanoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-pentanoylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoate esters. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. However, its applications extend beyond the food industry, and it is widely used in scientific research as well.
Mecanismo De Acción
The mechanism of action of ethyl 2-pentanoylbenzoate is not well understood. However, it is believed to act as a flavoring agent by binding to taste receptors in the mouth. It is also thought to have an effect on the central nervous system, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
Ethyl 2-pentanoylbenzoate has been shown to have a number of biochemical and physiological effects. It is a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It has also been shown to have a low toxicity level, making it a safe compound to work with in the laboratory. In addition, it has been shown to have antioxidant properties, which may make it useful in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-pentanoylbenzoate has several advantages when used in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and widely available. However, it has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mild irritant properties can make it difficult to handle in large quantities.
Direcciones Futuras
There are several future directions for research involving ethyl 2-pentanoylbenzoate. One area of interest is its potential as an antioxidant in the development of new drugs. Another area of interest is its potential as a flavoring agent in the development of new food products. Additionally, further studies are needed to better understand its mechanism of action and its effects on the central nervous system. Overall, ethyl 2-pentanoylbenzoate is a versatile compound with a wide range of applications in scientific research.
Métodos De Síntesis
Ethyl 2-pentanoylbenzoate can be synthesized by the reaction of benzoic acid with ethyl pentanoate in the presence of a catalyst. The reaction proceeds via an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the alcohol group of ethyl pentanoate to form the ester bond. The reaction is typically carried out under reflux conditions, and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
Ethyl 2-pentanoylbenzoate has a wide range of applications in scientific research. It is commonly used as a flavoring agent in the food industry, but its properties also make it useful in other fields such as medicine and pharmacology. In the medical field, it is used as a solvent for drugs and as a flavoring agent for oral medications. It is also used as a reagent in chemical synthesis and as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
131379-20-9 |
|---|---|
Nombre del producto |
ethyl 2-pentanoylbenzoate |
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29092 |
Sinónimos |
ethyl 2-pentanoylbenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)


![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)
